molecular formula C19H21NO5 B554341 Z-Thr-OBzl CAS No. 16597-50-5

Z-Thr-OBzl

Cat. No.: B554341
CAS No.: 16597-50-5
M. Wt: 343.4 g/mol
InChI Key: VBKUVUJWFDXTMS-PBHICJAKSA-N
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Description

Z-Thr-OBzl, also known as benzyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate, is a derivative of the amino acid threonine. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is commonly used in drug development, environmental research, and manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr-OBzl typically involves the protection of the amino and hydroxyl groups of threonine. One common method is the solid-phase synthesis, where the fully protected derivative Fmoc-amino (2,5,5-trimethyl-1,3-dioxolan-2-yl)acetic acid (Fmoc-Atda-OH) is used. This method involves the use of reagents such as ethane-1,2-diol and 2,2-dimethyl-propane-1,3-diol for carbonyl protection .

Industrial Production Methods: In an industrial setting, this compound can be produced by dissolving N-carbobenzyloxy-L-threonine benzyl ester in anhydrous dichloromethane and cooling it in an ice bath under a nitrogen atmosphere. Acetylsalicyloyl chloride is then added, and the mixture is allowed to warm to room temperature and stir overnight .

Chemical Reactions Analysis

Types of Reactions: Z-Thr-OBzl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: It can be reduced using hydrogenation in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogenation in glacial acetic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC results in the formation of carbonylated derivatives .

Scientific Research Applications

Z-Thr-OBzl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in oxidative stress and its impact on proteins and other biomolecules.

    Medicine: Investigated for its potential as an antibacterial agent and its use in drug development.

    Industry: Utilized in manufacturing processes and environmental research.

Mechanism of Action

The mechanism of action of Z-Thr-OBzl involves its interaction with various molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s hydrophobic and charged residues play a crucial role in its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

    Fmoc-Atda-OH: A fully protected derivative used in the synthesis of carbonylated peptides.

    N-carbobenzyloxy-L-threonine benzyl ester: A precursor in the synthesis of Z-Thr-OBzl.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.

Properties

IUPAC Name

benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUVUJWFDXTMS-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194670
Record name N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16597-50-5
Record name N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16597-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Threonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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